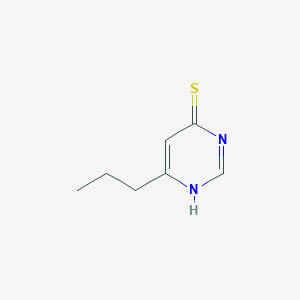

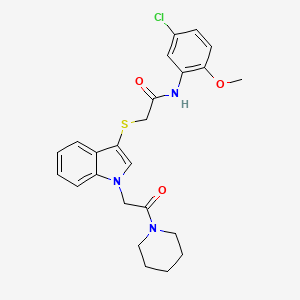

![molecular formula C15H14N4O3S3 B2507363 Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate CAS No. 1219844-61-7](/img/structure/B2507363.png)

Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a complex molecule that likely exhibits a range of interesting chemical properties and reactivities due to the presence of multiple heterocyclic components such as benzo[d]thiazole and thiadiazole. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their behaviors.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves various cyclization reactions and functional group transformations. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, yielding a product with a similar thiazole moiety . Methylation reactions of 2-amino-5-benzoyl-1,3,4-thiadiazoles are reported to occur at both the ring nitrogen and the exocyclic nitrogen atom, which could be relevant for the methylation steps in synthesizing the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the molecular structure of 2-methylamino-5-[(5-methyl-2-benzoxazolinone-3-yl)methyl]-1,3,4-thiadiazole dihydrophosphate was elucidated using X-ray crystallography and compared with computational methods, which could provide insights into the structural aspects of the compound of interest .

Chemical Reactions Analysis

The reactivity of similar compounds can shed light on the potential reactions of this compound. For example, the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases lead to various transformations, including ring opening and thioamide formation . These types of reactions could be relevant when considering the reactivity of the thiadiazole and thiazole rings in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its heterocyclic structure and functional groups. The presence of multiple nitrogen and sulfur atoms within the rings could affect its polarity, solubility, and potential for forming hydrogen bonds. The related compounds' properties, such as solubility, melting points, and stability, can be inferred from their structural analogs, although specific data for this compound would require empirical testing .

Aplicaciones Científicas De Investigación

Nematicidal and Antimicrobial Activity : A study by Reddy, C. S., et al. (2010) synthesized a series of compounds related to the chemical . These compounds exhibited significant nematicidal activity against Ditylenchus myceliophagus and Caenorhabditis elegans, with one compound showing activity comparable to the standard levamisole. Additionally, the compounds showed appreciable antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against several fungal organisms.

Antipsychotic and Anticonvulsant Agents : Another study by Kaur, H., et al. (2012) synthesized new substituted benzoxazepine and benzothiazepine derivatives. These compounds were evaluated for their antipsychotic and anticonvulsant activities, with one compound found to be the most active in the series.

Anticancer Evaluation : Tiwari, S., et al. (2017) conducted a study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups. The synthesized compounds were evaluated for in vitro anticancer activity against several human cancer cell lines. Most compounds exhibited promising anticancer activity, with GI50 values comparable to the standard drug Adriamycin (Tiwari, S., et al., 2017).

Corrosion Inhibition in Oilfield Water : Zhang, Q.H., et al. (2020) investigated the use of thiadiazole derivatives as corrosion inhibitors for carbon steel in CO2-saturated oilfield produced water. The study found that these derivatives effectively inhibit corrosion through chemisorption, with the performance influenced by the substituent groups (Zhang, Q.H., et al., 2020).

Anticancer Agents with Thiazole Moiety : Gomha, S. M., et al. (2017) synthesized a series of compounds containing thiazole or 1,3,4-thiadiazole rings, known for their anticancer activities. The synthesized compounds were evaluated as potent anticancer agents, with some showing significant activity against Hepatocellular carcinoma cell lines (Gomha, S. M., et al., 2017).

Antimicrobial and Antifungal Action : Research by Sych, I., et al. (2019) synthesized derivatives of 1,3,4-thiadiazoles with antimicrobial and antifungal properties. The compounds showed sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans.

Mecanismo De Acción

Target of Action

Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives generally interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom, which satisfies hückel’s rule . This interaction can lead to changes in the target’s function, potentially resulting in the observed biological effects.

Biochemical Pathways

Thiazole derivatives have been known to impact a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely depending on the specific target and the context within the cell.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could range from changes in cellular signaling pathways to direct cytotoxic effects .

Propiedades

IUPAC Name |

methyl 2-[[5-(1,3-benzothiazole-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S3/c1-3-9(13(21)22-2)24-15-19-18-14(25-15)17-11(20)12-16-8-6-4-5-7-10(8)23-12/h4-7,9H,3H2,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLJUJIOKMWTMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)SC1=NN=C(S1)NC(=O)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

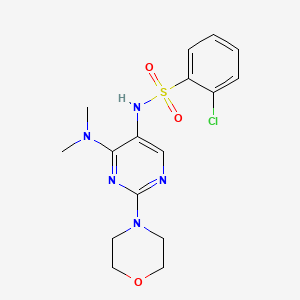

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxybenzamide](/img/structure/B2507286.png)

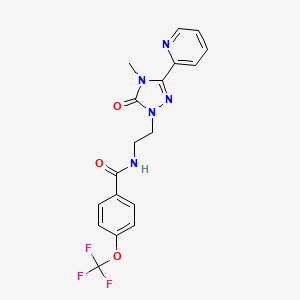

![2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B2507287.png)

![Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate](/img/structure/B2507288.png)

![7-chloro-N-(2,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2507293.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2507294.png)

![1-[4-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine](/img/structure/B2507298.png)

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide](/img/structure/B2507300.png)